

# "4-(1-Methylpiperidin-4-YL)benzoic acid" chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(1-Methylpiperidin-4-YL)benzoic acid

**Cat. No.:** B1369626

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4-(1-Methylpiperidin-4-YL)benzoic acid**

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-(1-Methylpiperidin-4-YL)benzoic acid** (CAS No. 281234-85-3). This bifunctional molecule, incorporating a rigid benzoic acid moiety and a saturated N-methylpiperidine ring, represents a valuable scaffold in medicinal chemistry and drug development. Its structure allows for versatile chemical modifications, making it an attractive building block for creating complex molecular architectures. This document details its physicochemical characteristics, proposes a viable synthetic pathway with a detailed experimental protocol, analyzes its spectroscopic signature, and discusses its reactivity and potential as a structural component in pharmacologically active agents. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

## Chemical Identity and Core Properties

**4-(1-Methylpiperidin-4-YL)benzoic acid** is a derivative of benzoic acid substituted at the para position with a 1-methylpiperidin-4-yl group. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a tertiary amine (a basic, hydrogen bond acceptor) imparts unique physicochemical properties to the molecule.

## Nomenclature and Identifiers

Identifier	Value	Source
IUPAC Name	4-(1-Methylpiperidin-4-yl)benzoic acid	<a href="#">[1]</a>
CAS Number	281234-85-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	219.28 g/mol	(Calculated)
SMILES	CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O	

## Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table includes available data and predicted values based on its structure.

Property	Value	Notes
Melting Point	Data not available	Expected to be a solid at room temperature.
Boiling Point	Data not available	High boiling point expected due to polar functional groups.
Solubility	Slightly soluble in water; soluble in organic solvents like methanol and DMSO.	The zwitterionic character at neutral pH may influence solubility.
pKa (Acidic)	~4-5	Predicted for the carboxylic acid group, similar to benzoic acid. <a href="#">[3]</a>
pKa (Basic)	~9-10	Predicted for the tertiary amine of the piperidine ring.

## Synthesis and Characterization

While several suppliers list **4-(1-Methylpiperidin-4-YL)benzoic acid**, detailed synthetic procedures in peer-reviewed literature are scarce.<sup>[1][2]</sup> A logical and robust approach to its synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is well-suited for creating carbon-carbon bonds between aromatic and saturated rings with high functional group tolerance.

## Proposed Synthetic Workflow

The synthesis can be envisioned via the coupling of a piperidine-derived organoboron reagent with a halogenated benzoic acid derivative, followed by N-alkylation. This multi-step process ensures high yields and purity.

Caption: Proposed synthetic workflow for **4-(1-Methylpiperidin-4-yl)benzoic acid**.

## Detailed Experimental Protocol

This protocol is a representative, scientifically grounded procedure and should be adapted and optimized under appropriate laboratory conditions.

### Step 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

- To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).
- Sponge the mixture with argon for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.
- Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and acidify with 1M HCl to a pH of ~3-4.
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the Boc-protected intermediate.

#### Step 2: Synthesis of 4-(Piperidin-4-yl)benzoic acid

- Dissolve the product from Step 1 in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the deprotection by TLC/LC-MS.
- Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly or neutralized with a mild base for further purification if necessary.

#### Step 3: Synthesis of **4-(1-Methylpiperidin-4-yl)benzoic acid**

- Dissolve the 4-(Piperidin-4-yl)benzoic acid intermediate in a suitable solvent such as 1,2-dichloroethane (DCE).
- Add aqueous formaldehyde (1.5 eq).
- Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
- Stir the reaction at room temperature for 12-18 hours.
- Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Extract the product with an appropriate solvent, dry the organic phase, and concentrate.
- Purify the final compound via recrystallization or chromatography to obtain **4-(1-Methylpiperidin-4-yl)benzoic acid**.

## Spectroscopic Profile (Predicted)

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals. Protons on the benzene ring will appear as two doublets (an AA'BB' system) in the aromatic region (approx. 7.2-8.1 ppm). The proton at the C4 position of the piperidine ring will be a multiplet. The remaining piperidine protons will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A sharp singlet corresponding to the N-methyl group will be present around 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at >10 ppm, which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The spectrum will show a signal for the carbonyl carbon around 167-170 ppm. Four distinct signals are expected in the aromatic region (approx. 125-150 ppm). The piperidine carbons and the N-methyl carbon will appear in the upfield region (approx. 30-60 ppm).
- Mass Spectrometry (ESI+): The expected molecular ion peak  $[\text{M}+\text{H}]^+$  would be at  $\text{m/z}$  220.13.
- Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band from  $2500\text{-}3300\text{ cm}^{-1}$ ), the C=O stretch (approx. 1680-1710  $\text{cm}^{-1}$ ), aromatic C-H stretches ( $>3000\text{ cm}^{-1}$ ), and aliphatic C-H stretches ( $<3000\text{ cm}^{-1}$ ).

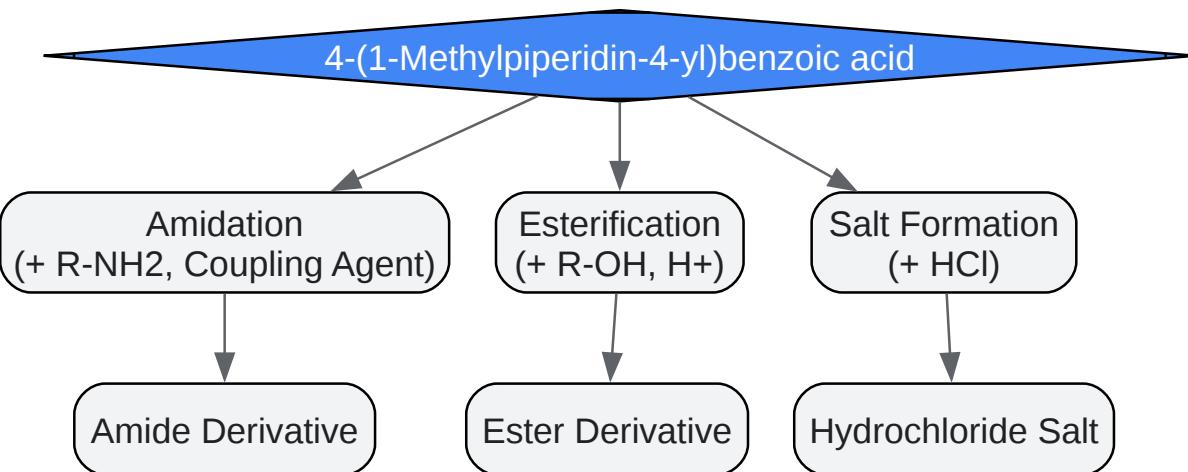
## Chemical Reactivity and Potential Applications

The molecule's two primary functional groups, the carboxylic acid and the tertiary amine, are the main sites of chemical reactivity. This dual functionality makes it a versatile building block.

## Reactivity of Functional Groups

- Carboxylic Acid: This group can readily undergo standard transformations such as:
  - Amidation: Coupling with primary or secondary amines using activating agents (e.g., HBTU, CDI) to form amides.
  - Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate to form esters.
  - Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like  $\text{LiAlH}_4$ .

- **Tertiary Amine:** The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt. It serves as a key site for modulating the compound's solubility and pharmacokinetic properties.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(1-Methylpiperidin-4-yl)benzoic acid | 281234-85-3 [chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. ["4-(1-Methylpiperidin-4-YL)benzoic acid" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1369626#4-1-methylpiperidin-4-yl-benzoic-acid-chemical-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)